METHANONE](/img/structure/B248477.png)
[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with an ethoxy-methoxy benzyl group and a fluoro-phenyl methanone group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-ethoxy-4-methoxybenzaldehyde, is synthesized through the reaction of 3-ethoxy-4-hydroxybenzaldehyde with appropriate reagents.
Piperazine Substitution: The benzyl intermediate is then reacted with piperazine under controlled conditions to form the benzyl-piperazine derivative.
Fluoro-phenyl Methanone Addition: Finally, the benzyl-piperazine derivative is coupled with 2-fluoro-benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Methoxybenzylamine: Shares structural similarities and is used in similar synthetic applications.
4-Methoxybenzaldehyde: Another related compound with similar functional groups.
Uniqueness
[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25FN2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C21H25FN2O3/c1-3-27-20-14-16(8-9-19(20)26-2)15-23-10-12-24(13-11-23)21(25)17-6-4-5-7-18(17)22/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI Key |
LSRPXKSXMDQSSR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
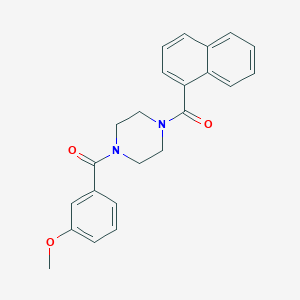
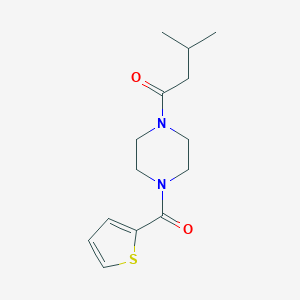
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)
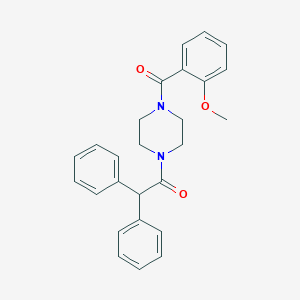

![(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B248411.png)
![3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B248412.png)
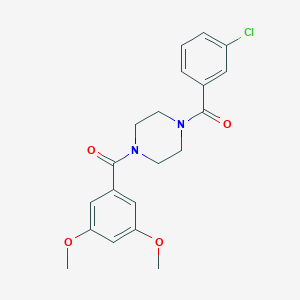
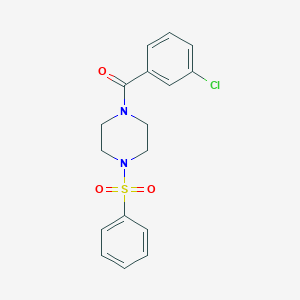
![2-(4-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B248418.png)

